ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE
Overview
Description
Ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]benzimidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused to a benzimidazole ring, with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps . Another method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]benzimidazole derivatives.
Scientific Research Applications
Ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of ETHYL 2,9-DIMETHYL-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but differ in their substituents and specific applications.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar research contexts.
1,3,4-Oxadiazole derivatives: These compounds are known for their diverse pharmacological properties and are used in various therapeutic applications.
Properties
IUPAC Name |
ethyl 2,4-dimethylimidazo[1,2-a]benzimidazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-19-13(18)12-9(2)15-14-16(3)10-7-5-6-8-11(10)17(12)14/h5-8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCHZPPEMALSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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